3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-2-13-14-3-4(11)1-12-6(5)14/h1-3H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFFTINCMLBHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method reported involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . This reaction uses a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination and achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high efficiency and yield in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-5 position.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for functionalizing this compound.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) under microwave irradiation.
Major Products
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine, has been recognized for its anticancer potential. Several studies have demonstrated that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often function as inhibitors of critical enzymes involved in cancer progression. For instance, some derivatives have shown effectiveness against PI3K δ (phosphoinositide 3-kinase delta), an enzyme implicated in cancer cell survival and proliferation. One study reported IC50 values as low as 18 nM for specific derivatives against PI3K δ, indicating potent inhibitory activity .
- In Vitro Studies : A recent investigation evaluated a library of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines for their anticancer efficacy against MDA-MB-231 (human breast cancer) cell lines. The MTT assay revealed significant growth inhibition and reduced cell viability across various concentrations tested .
Anti-inflammatory Properties
Beyond oncology, this compound has been explored for its anti-inflammatory properties. Research indicates that pyrazolo[1,5-a]pyrimidines can serve as selective inhibitors for inflammatory pathways:
- Therapeutic Potential : These compounds have been identified as promising candidates for treating autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis. Their ability to modulate inflammatory responses suggests a role in developing new therapeutic agents targeting these conditions .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor, which is crucial for drug development:
- Enzyme Targets : Pyrazolo[1,5-a]pyrimidines have been noted for their ability to inhibit enzymes like thymidine phosphorylase (TP), which plays a role in tumor growth and metastasis. By inhibiting TP, these compounds can suppress tumor progression .
Synthesis and Structural Modifications
The synthesis of this compound involves various synthetic pathways that enhance its pharmacological properties:
- Synthetic Pathways : Recent studies have outlined efficient methods for synthesizing this compound through C–O bond activation and cross-coupling reactions. These methods allow for the generation of diverse derivatives with tailored biological activities .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as monoamine oxidase B, inhibiting its activity and thereby exerting neuroprotective effects.
Pathways Involved: By inhibiting monoamine oxidase B, the compound can modulate neurotransmitter levels in the brain, which is beneficial in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amines
Compounds such as 5-substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (e.g., compounds 22–44 in ) exhibit anti-mycobacterial activity. Key differences include:
- Substituent Position : The target compound has an amine at position 6, whereas these analogs feature a 7-amine and a 3-(4-fluorophenyl) group.
- Activity : The 7-amine derivatives show MIC values <1 μM against Mycobacterium tuberculosis, suggesting that amine positioning significantly affects target binding .
- Functional Groups : The pyridin-2-ylmethyl substituent in these analogs may enhance solubility but reduce metabolic stability compared to the trifluoromethyl group in the target compound.
EGFR-Targeting Pyrazolo[1,5-a]pyrimidines
highlights pyrazolo[1,5-a]pyrimidines with EGFR inhibitory activity:
- Compound 8b : Features a hydroxyl group at position 2 and a trifluoromethylphenyl diazenyl group. The -CF₃ group forms a hydrogen bond (3.37 Å) with Lys692 in EGFR, critical for binding .
- Compound 10c: Contains a cyano (-CN) group at position 6 and an amino (-NH₂) group, forming dual hydrogen bonds with Met767.
- Comparison: The target compound lacks the cyano group but shares the -CF₃ substituent.
Agrochemical Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidines () are patented as pesticides. Key distinctions:
- Substituents : The ethylsulfonylpyridinyl group in agrochemicals introduces strong electrophilic character, favoring insecticidal activity.
- Applications : The target compound’s -NH₂ and -CF₃ groups are more suited for medicinal chemistry, whereas sulfonyl groups in agrochemicals enhance environmental persistence .
Antifungal Pyrazolo[1,5-a]pyrimidines
describes 2-methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidines with antifungal activity.
- Substituent Effects : The methyl and phenyl groups in these derivatives improve hydrophobic interactions with fungal enzymes.
Physicochemical Properties
- Density and pKa: A trimethyl-benzyl derivative () has a density of 1.26 g/cm³ and pKa of 2.10, while the target compound’s properties are unreported. The -CF₃ group likely increases density and lowers pKa compared to non-fluorinated analogs .
- Molecular Weight : The target compound (134.14 g/mol) is smaller than methyl ester analogs like methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (245.16 g/mol, ), impacting bioavailability .
Biological Activity
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a rigid pyrazolo[1,5-a]pyrimidine core, which serves as a valuable scaffold for drug design and discovery. Its unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the ATP-binding site of CDK2, this compound effectively inhibits its kinase activity, leading to cell cycle arrest in the G0-G1 phase and subsequent inhibition of cell proliferation .
Biological Activities
The compound exhibits a variety of biological activities, including:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. It has been evaluated in xenograft mouse models and shown to significantly reduce tumor growth without causing substantial hepatotoxicity .
- Enzymatic Inhibition : In addition to CDK2, this compound has demonstrated inhibitory effects on other enzymes such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative disorders. This highlights its potential as a therapeutic agent for conditions like Parkinson's disease .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
Antitumor Efficacy
A study involving the C6-PyraP-BP inhibitor RB-07-16, which shares structural similarities with this compound, demonstrated significant antitumor efficacy in mouse models. The compound effectively reduced tumor growth in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models without elevating liver enzymes or causing significant histopathologic damage .
Enzymatic Activity
In another investigation focusing on the inhibition of CDK2 by this compound, it was found that the compound induced G0-G1 phase arrest in cancer cells. This was measured through flow cytometry analysis, confirming its role as a potent inhibitor of cell proliferation through targeted enzymatic action .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Enzymatic Targets |
|---|---|---|---|
| This compound | Structure | High | CDK2, MAO-B |
| 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine | Structure | Moderate | Various kinases |
| 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine | Structure | Low | Unknown |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation of 3-amino-4-aroylpyrazoles with trifluoromethyl-substituted 1,3-dicarbonyl derivatives under acidic conditions (e.g., HCl in THF or dioxane). Ultrasonic-assisted methods can reduce reaction time by 30–40% while maintaining yields >85% . Patent CN103857679 A describes a multi-step approach using ethynyl coupling to introduce the trifluoromethyl group at the 3-position, with Pd-catalyzed cross-coupling reactions achieving ~75% efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : - and -NMR confirm regioselectivity and substituent positioning (e.g., trifluoromethyl at C3 vs. C5) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 258.07 for CHFN) .
- Thermal Analysis : TGA/DSC reveals decomposition temperatures >200°C, indicating stability under standard storage .
Q. How does the trifluoromethyl group influence electronic properties and bioavailability?
- Methodology : The electron-withdrawing CF group enhances electrophilicity at C7, facilitating nucleophilic substitutions (e.g., amine coupling). Computational studies (DFT) show a 15–20% increase in lipophilicity (logP) compared to non-fluorinated analogs, improving blood-brain barrier permeability in neuropharmacological applications .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across assays?
- Methodology : Discrepancies in IC values (e.g., 2.7 µM vs. 10.4 µM in kinase inhibition assays) may arise from assay conditions (pH, co-solvents). Orthogonal validation using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) is recommended. Purity >98% (HPLC) and metabolite profiling (LC-MS) are critical .
Q. How do structural modifications at the pyrimidine ring impact SAR in kinase inhibition?
- Methodology :
- C6-Amine Substitution : Replacement with bulkier groups (e.g., benzyl) reduces EGFR affinity by ~50%, while electron-deficient substituents (e.g., nitro) enhance selectivity for Aurora kinase .
- C3-Trifluoromethyl : Retaining CF at C3 improves binding to hydrophobic pockets in kinase ATP sites (docking scores: ∆G = -9.2 kcal/mol vs. -7.8 kcal/mol for CH) .
Q. What computational approaches predict off-target interactions for this compound?
- Methodology : Molecular dynamics simulations (50 ns trajectories) and ensemble docking using Schrödinger Suite identify potential off-targets (e.g., PDE4B, Ki = 120 nM). Free energy perturbation (FEP) calculations optimize lead compounds to reduce hERG channel binding (predicted IC > 10 µM) .
Q. How can reaction yields be optimized for gram-scale synthesis?
- Methodology :
- Solvent Optimization : Replacing THF with DMF increases yields from 65% to 82% due to improved solubility of intermediates .
- Catalyst Screening : Pd(OAc)/XPhos achieves 90% conversion in Suzuki-Miyaura couplings vs. 70% with Pd(PPh) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
